N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclopropyl group and a pyrazin-2-ylmethyl moiety attached to the N1 nitrogen atom. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, introduces electron-deficient characteristics, which may influence coordination chemistry or biological interactions. The cyclopropyl group, known for its ring strain and conformational rigidity, can enhance metabolic stability in pharmaceutical applications .
Properties
IUPAC Name |
N'-cyclopropyl-N'-(pyrazin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-3-6-14(10-1-2-10)8-9-7-12-4-5-13-9/h4-5,7,10H,1-3,6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJUZUOWZWYKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of cyclopropylamine with pyrazin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-dione.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine with structurally related ethane-1,2-diamine derivatives:
Key Structural and Functional Differences
Heterocyclic Substituents :
- Pyrazine (target compound): Electron-deficient due to two nitrogen atoms, enabling strong π-backbonding with metals. This contrasts with pyridine (), which has a single nitrogen and moderate basicity, or furan (), which is electron-rich and less reactive in coordination chemistry .
- Cyclopropyl Group : Present in all compounds except , this substituent enhances steric bulk and metabolic stability compared to linear alkyl groups .
Applications :
- The target compound’s pyrazine moiety suggests utility in medicinal chemistry (e.g., kinase inhibitors) or as a ligand for Co(III) or other transition metals, akin to Schiff base complexes in and .
- Compounds with 2-methoxybenzyl () or furan-2-ylmethyl () groups are more commonly employed as intermediates in organic synthesis or pharmaceuticals due to their solubility and aromatic properties.
Synthetic Accessibility :
- The pyrazin-2-ylmethyl group may require specialized reagents (e.g., pyrazine-2-carbaldehyde) for synthesis, whereas furan or pyridine derivatives are more readily available .
Research Findings and Implications
Coordination Chemistry
- Ethane-1,2-diamine derivatives are widely used as ligands. For example, Co(III) complexes with Schiff base ligands (e.g., (N1E,N2E)-N1-((1H-pyrrol-2-yl)methylene)-N2-(1-phenylethylidene)ethane-1,2-diamine) exhibit stability in redox reactions, suggesting that the target compound could form similar complexes .
Corrosion Inhibition
- The target compound’s cyclopropyl group may reduce solubility in aqueous environments, limiting such applications .
Biological Activity
N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1353955-74-4
- Molecular Formula : C10H15N5
- Molecular Weight : 205.26 g/mol
This compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival.
Antimicrobial Activity
Recent studies have demonstrated the compound's efficacy against various bacterial strains. Notably, it has shown:
- Minimum Inhibitory Concentration (MIC) : Effective against Mycobacterium tuberculosis with an MIC ranging from 0.5 to 1 mg/ml .
- Spectrum of Activity : Active against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Study 1: Antimicrobial Efficacy
A study conducted by the TB Alliance evaluated the compound's activity against drug-sensitive clinical isolates of M. tuberculosis. The results indicated that this compound exhibited superior bactericidal activity compared to traditional aminoglycosides like Kanamycin and Capreomycin .
Study 2: Kinase Inhibition
Research has also highlighted the compound's role as a kinase inhibitor. In vitro assays demonstrated that it effectively inhibited LsrK kinase activity, which is involved in quorum sensing in E. coli and S. typhimurium. This inhibition could disrupt bacterial communication and biofilm formation, making it a potential candidate for developing new antibacterial therapies .
Table 1: Biological Activity Summary
| Activity Type | Target Organism | MIC (mg/ml) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.5 - 1 | |
| Kinase Inhibition | LsrK (E. coli) | N/A |
Table 2: Comparison with Other Compounds
| Compound Name | MIC (mg/ml) | Activity Type |
|---|---|---|
| This compound | 0.5 - 1 | Antimicrobial |
| Kanamycin | 2 - 4 | Antimicrobial |
| Capreomycin | 3 - 6 | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
